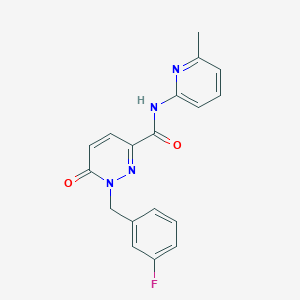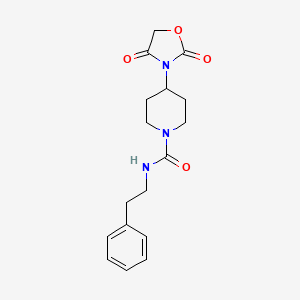
4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide, also known as DPOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. DPOP belongs to the class of piperidine derivatives and possesses a unique chemical structure that makes it a potential candidate for drug development.
Aplicaciones Científicas De Investigación
Overview
The chemical compound 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide does not directly feature in available literature, possibly due to its specific and unique structure or nomenclature challenges. However, understanding its potential scientific research applications can be approached by examining research on related compounds and their functionalities. This approach provides insight into the broader category of related substances, such as oxadiazole, thiazolidinone, and sulfonamide compounds, which share structural motifs or functional groups that might suggest possible areas of application for the compound .
Antitumor Activity
Imidazole derivatives, including those related to oxazolidinone structures, have been reviewed for their antitumor activity. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have shown promise in preclinical testing stages for antitumor applications. Such compounds are interesting both for new antitumor drug development and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antimicrobial and Antidiabetic Agents
Compounds containing the 1,3,4-oxadiazole moiety, which may share structural similarities with 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide, have been extensively studied for their pharmacological activities. These include a wide range of applications such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and antidiabetic agents. The versatility of the 1,3,4-oxadiazole core highlights its significance in drug development, suggesting potential areas of research application for structurally related compounds (Rana, K., Salahuddin, & Sahu, J., 2020).
Bioactivity in Drug Design
Thiazolidin-4-one derivatives, akin to the oxazolidinone component, have been identified as possessing significant bioactivity, including antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. The adaptability of thiazolidin-4-one scaffolds in medicinal chemistry allows for the optimization of drug agents, indicating a potential research application for 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide in the design of efficient drug molecules for various diseases (Mech, D., Kurowska, A., & Trotsko, N., 2021).
Antimicrobial Properties
Sulfonamides, which share functional group characteristics with the compound of interest, have been studied for their antimicrobial properties. The primary sulfonamide moiety is present in many clinically used drugs, indicating a broad range of applications from antibacterial to antipsychotic treatments. This highlights the potential for research into the antimicrobial properties of related compounds (Carta, F., Scozzafava, A., & Supuran, C., 2012).
Propiedades
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFRFJYRUNECFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

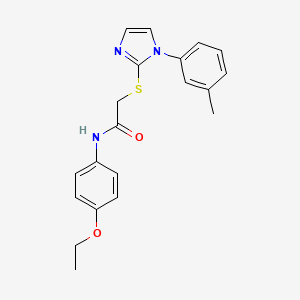
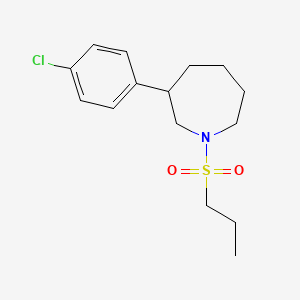

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2983699.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)
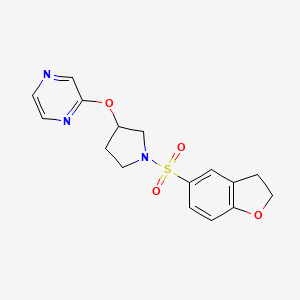
![N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2983704.png)
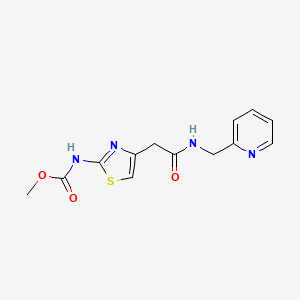

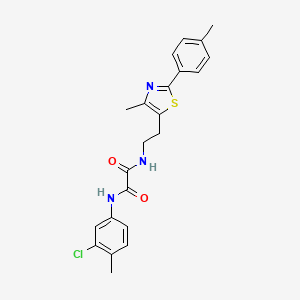
![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)
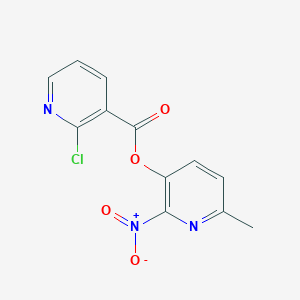
![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)
